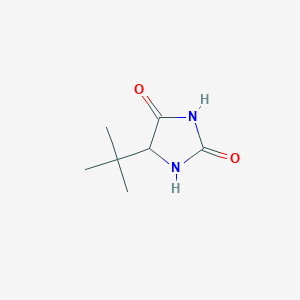

5-叔丁基咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Tert-butylimidazolidine-2,4-dione , also known as 5-tert-butyl-2,4-imidazolidinedione , is a heterocyclic compound. It features a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it has two carbonyl functional groups at positions 2 and 4 .

Physical And Chemical Properties Analysis

科学研究应用

Antimicrobial Agent

Thiazolidin-2,4-dione (TZD) analogues have been studied for their antimicrobial potential. Certain analogues of imidazolyl thiazolidin-2,4-dione and 5-substituted 2,4-thiazolidinedione were evaluated for their in vitro antimicrobial potential .

Antioxidant

TZD analogues also exhibit antioxidant action by scavenging reactive oxygen species (ROS) .

Hypoglycemic Agent

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Antifungal Agent

A series of hybrid compounds with triazole and thiazolidine nuclei connected by a linker has been synthesized and extensively studied. The lowest obtained MIC values for target compounds lie between 0.003 µg/mL and 0.5 µg/mL and therefore the compounds are not inferior or several times better than commercial azole drugs .

安全和危害

作用机制

Target of Action

It is known that compounds with a similar thiazolidin-2,4-dione (tzd) moiety act by activating ppars (peroxisome proliferator-activated receptors), specifically pparγ . PPARs are a group of nuclear receptors that play a crucial role in regulating gene expression .

Mode of Action

Tzd analogues, which share a similar structure, exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

Tzd analogues are known to influence several pathways related to glucose metabolism, lipid metabolism, and inflammation through their interaction with ppar-γ .

Result of Action

Tzd analogues are known to improve insulin sensitivity, exhibit antimicrobial effects, and act as antioxidants .

属性

IUPAC Name |

5-tert-butylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPVILVQHHXONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471598 |

Source

|

| Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butylimidazolidine-2,4-dione | |

CAS RN |

169961-91-5 |

Source

|

| Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)